Product packaging for 4-Hydroxyphenyl 5-oxoprolinate(Cat. No.:)

4-Hydroxyphenyl 5-oxoprolinate

Cat. No.: B12320894
M. Wt: 221.21 g/mol
InChI Key: SDJPNDMWNUPUFI-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl 5-oxoprolinate is a synthetic ester compound of significant interest in biochemical and pharmacological research. It is formed from 5-oxoproline (also known as pyroglutamic acid), a natural amino acid derivative, and a 4-hydroxyphenyl moiety. 5-Oxoproline is a critical intermediate in the glutathione cycle, playing a key role in cellular antioxidant defense and the metabolism of amino acids . The 4-hydroxyphenyl group is a common structural feature in various biologically active molecules and metabolites, often studied in the context of bacterial metabolism and enzymatic activity . The combination of these structures in this compound makes it a potentially valuable probe for scientists. Its applications are primarily investigative, focusing on areas such as studying prodrug delivery systems, exploring novel enzyme substrates, and understanding the transport and metabolism of phenolic and pyroglutamyl compounds in biological models. Researchers may also utilize this compound to investigate its mechanism of action, which could involve modulation of neurological or metabolic pathways, given that 5-oxoproline itself has been studied for its interactions with the brain's cholinergic system and its anti-phosphodiesterase activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO4 B12320894 4-Hydroxyphenyl 5-oxoprolinate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxyphenyl) 5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-7-1-3-8(4-2-7)16-11(15)9-5-6-10(14)12-9/h1-4,9,13H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJPNDMWNUPUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)OC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869885
Record name 4-Hydroxyphenyl 5-oxoprolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Transformations of 4 Hydroxyphenyl 5 Oxoprolinate

Total Synthesis Approaches for 4-Hydroxyphenyl 5-oxoprolinate

The complete chemical synthesis of this compound can be achieved through various routes, primarily involving the formation of the ester linkage between 4-hydroxyphenol and 5-oxoproline (also known as pyroglutamic acid).

Esterification and Amidation Strategies in Analog Preparation

The preparation of analogs of this compound often relies on well-established esterification and amidation reactions. Esterification, the formation of the ester bond between the carboxylic acid of the 5-oxoproline ring and the hydroxyl group of the hydroxyphenyl moiety, is a key step. Various coupling agents and catalysts can be employed to facilitate this reaction.

Similarly, amidation reactions are utilized to create amide analogs, which can be important for structure-activity relationship studies. For instance, the synthesis of (2S, 4S)-4-(N-Ts)- and (2S, 4S)-4-(N-Boc)-phenylamino-5-oxoprolines has been described, and these derivatives have been successfully used in the synthesis of their amides and peptides. researchgate.net These reactions were conducted under conditions that preserved the stereochemical integrity of the chiral centers and kept the lactam ring intact. researchgate.net

The versatility of the phenolic hydroxyl group allows for its participation in various chemical reactions, including nucleophilic substitutions, which is a foundational principle in creating a diverse range of analogs. mdpi.com

Stereoselective Synthesis of Pyrrolidone Carboxylic Acid Derivatives

The pyrrolidone carboxylic acid moiety, also known as pyroglutamic acid, is a chiral structure, and its stereochemistry can significantly influence the biological activity of the final compound. Therefore, stereoselective synthesis methods are crucial. mdpi.com

Several strategies have been developed for the stereoselective synthesis of pyrrolidine (B122466) and pyrrolidone derivatives. These methods can be broadly categorized into two groups: those that start with a chiral precursor like proline or 4-hydroxyproline, and those that construct the pyrrolidine ring from acyclic starting materials in a stereocontrolled manner. mdpi.com For example, the heterogeneous catalytic hydrogenation of substituted pyrrole (B145914) systems can lead to highly functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net This method can generate up to four new stereocenters in a controlled fashion. researchgate.net

Another approach involves the asymmetric Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, which has been used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org Furthermore, α,β-unsaturated lactams derived from (S)-pyroglutamic acid have been used as starting materials for dihydroxylation reactions to produce various chiral building blocks with high stereoselectivity. nih.gov

Derivatization and Functionalization Strategies

To explore and optimize the biological activity of this compound, its core structure is often modified through derivatization and functionalization.

Modifications of the Hydroxyphenyl Moiety for Structure-Activity Relationship Studies

The hydroxyphenyl group is a common target for modification to understand how changes in its electronic and steric properties affect the molecule's interaction with biological targets. Structure-activity relationship (SAR) studies often involve introducing various substituents onto the phenyl ring. nih.govnih.gov For example, the introduction of different functional groups can significantly alter the biological activity of related compounds. nih.gov In some instances, the presence of a 4-OH group can be critical for activity, while in others, its removal or replacement leads to different or diminished effects. mdpi.com

The synthesis of derivatives with modified phenyl rings allows for a systematic investigation of the pharmacophore and can lead to the identification of compounds with improved potency or selectivity. nih.gov

Chemical Transformations of the 5-Oxoproline Ring System

The 5-oxoproline (pyroglutamic acid) ring is a versatile scaffold that can undergo various chemical transformations. nih.govysu.edu The lactam moiety within the ring is a key functional group. researchgate.net For instance, the carbonyl group of the lactam can be reduced to yield the corresponding prolines. researchgate.net Specifically, the reduction of (2S,4S)-4-arylamino-5-oxoprolines with borane (B79455) (BH3) can produce (2S,4S)-4-arylaminoprolines and (2S,4S)-4-arylamino-2-hydroxymethylpyrrolidines. researchgate.net

Additionally, the ring can be opened under certain conditions. For example, the enzyme 5-oxoprolinase can hydrolyze the lactam ring of 5-oxoproline to regenerate glutamate, a reaction that requires ATP. nih.gov This enzymatic ring-opening is a part of the γ-glutamyl cycle. nih.gov

Enzymatic and Biocatalytic Routes for this compound Synthesis

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. nih.gov These methods can provide high yields and stereoselectivity under mild reaction conditions.

Enzymes such as lipases are known to be effective catalysts for esterification reactions and can be used for the synthesis of this compound. Biocatalysis has been successfully applied in the synthesis of various chiral compounds, including intermediates for pharmaceuticals. nih.gov For instance, an oligoxylosyl transfer enzyme has been used for the one-step synthesis of 4-hydroxyphenyl beta-D-oligoxylosides. nih.gov While this specific example does not produce this compound, it demonstrates the potential of using enzymes to form glycosidic or ester linkages with the 4-hydroxyphenyl group.

The use of biocatalysts is a growing field, with ongoing research into discovering and engineering new enzymes for specific synthetic transformations. nih.gov

Data Tables

Table 1: Key Synthetic Reactions and Strategies

Reaction TypeSubstratesProduct TypeKey Features
Esterification5-Oxoproline, 4-HydroxyphenolThis compoundFormation of ester linkage
Amidation(2S, 4S)-4-Amino-5-oxoproline derivatives, Amines/PeptidesAmide analogs of 5-oxoprolineStereochemical integrity maintained researchgate.net
Catalytic HydrogenationSubstituted PyrrolesFunctionalized PyrrolidinesHigh diastereoselectivity, creation of multiple stereocenters researchgate.net
Michael Addition4-Oxo-2-enoates, Nitroalkanes5-Alkyl-pyrrolidine-3-carboxylic acidsHigh enantiomeric enrichment rsc.org
Ring Reduction(2S,4S)-4-Arylamino-5-oxoprolines(2S,4S)-4-ArylaminoprolinesSelective reduction of the lactam carbonyl researchgate.net

Enzyme-Mediated Coupling Reactions

The synthesis of N-substituted pyroglutamates, such as this compound, can be approached through chemoenzymatic methods that leverage the specificity and mild reaction conditions of biocatalysts. While specific literature on the direct enzymatic synthesis of this compound is not extensively detailed, the principles of enzyme-catalyzed amide bond formation provide a strong basis for its potential synthesis. Enzymes, particularly from the hydrolase class like proteases and lipases, are capable of catalyzing the formation of amide bonds, often under kinetically controlled conditions. rpi.edumdpi.com

The general strategy involves the reaction of a pyroglutamic acid derivative (the acyl donor) with 4-aminophenol (B1666318) (the acyl acceptor). Proteases such as papain and α-chymotrypsin are well-documented for their ability to synthesize peptides and related amide compounds. rpi.edunih.gov For instance, papain has been successfully used in the chemoenzymatic polymerization of L-glutamic acid alkyl esters, which are precursors to the pyroglutamate (B8496135) moiety. mdpi.com This demonstrates the enzyme's tolerance for glutamic acid derivatives and its capacity to form new amide linkages. Similarly, lipases, which are robust enzymes often active in non-aqueous media, have been employed for the synthesis of various amides, including N-aryl amines. researchgate.netnih.govnih.gov The lipase (B570770) from Candida antarctica (CALB) is a notable example, known for its broad substrate scope in catalyzing esterification and amidation reactions. mdpi.com

A plausible enzymatic route would involve the coupling of an activated pyroglutamic acid, such as an ester (e.g., methyl pyroglutamate), with 4-aminophenol. The enzyme would facilitate the aminolysis of the ester, leading to the formation of the desired N-aryl amide bond. The reaction conditions, including solvent, temperature, and water activity, would be critical parameters to optimize for maximizing the yield of the coupled product and minimizing the hydrolysis of the ester substrate. The use of organic solvents or deep eutectic solvents can shift the thermodynamic equilibrium towards synthesis. researchgate.net

Table 1: Examples of Enzymes Used in Analogous Amide Synthesis Reactions

Microbial Transformations for Derivative Generation

Microbial transformations offer a powerful platform for generating structural analogs of a parent compound, often achieving high regio- and stereoselectivity that is challenging to replicate through traditional chemical synthesis. While specific studies on the microbial transformation of this compound are not prominent in the available literature, research on related structures, such as pyrrolidinones and other nitrogen-containing heterocycles, provides insight into potential biotransformation pathways. infona.plbohrium.com

Fungal systems, in particular, are known for their versatile metabolic capabilities, including hydroxylations, oxidations, and conjugations. A notable example is the discovery of a fungal nonribosomal peptide-polyketide hybrid synthase (NRPKS), CogA, from the fungus Cordyceps gunnii. This enzyme is responsible for synthesizing a 4-hydroxyl 2-pyrrolidinone (B116388) alkaloid, a structure bearing resemblance to the core of this compound. bohrium.com This finding suggests that fungal strains could be explored as biocatalysts for the derivatization of the pyroglutamate ring or the hydroxyphenyl moiety. For instance, microbial hydroxylation could introduce additional hydroxyl groups on the phenyl ring, or modifications could occur on the lactam ring.

Another potential avenue for derivative generation is through the microbial degradation pathways of related compounds. Studies on the degradation of N-methylpyrrolidone (NMP) by bacteria like Alicycliphilus sp. have led to the identification of gene clusters encoding the enzymes responsible for ring cleavage and modification. asm.org While the goal of these studies is typically bioremediation, the enzymes identified could be harnessed and engineered for synthetic purposes. For example, enzymes that catalyze the initial steps of ring oxidation could be used to produce hydroxylated or opened-ring derivatives of this compound under controlled conditions.

Engineered biosynthesis, where genes from one organism are expressed in a more tractable host like Aspergillus nidulans, has been successfully used to produce novel analogs of the 2-pyrrolidinone alkaloid by feeding precursor molecules to the culture. bohrium.com A similar strategy could be envisioned for this compound, where the compound itself or a close precursor is supplied to a microbial culture known to possess broad-substrate-range enzymes, leading to the generation of a library of derivatives.

Table 2: Examples of Microbial Systems for Analogous Transformations

Advanced Analytical Characterization and Quantification of 4 Hydroxyphenyl 5 Oxoprolinate

Chromatographic Separation Techniques for Purity and Isomeric Analysis

Chromatography is fundamental to isolating 4-Hydroxyphenyl 5-oxoprolinate from complex matrices and for resolving it from structurally similar isomers and impurities. The choice of chromatographic technique is dictated by the analytical objective, whether it be routine purity assessment or comprehensive metabolic profiling.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity analysis and quantification of this compound. Method development typically involves the optimization of several key parameters to achieve efficient separation and accurate quantification. researchgate.net Reversed-phase chromatography is a common approach, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. mdpi.com

The development of a stable HPLC method is critical for routine analysis in clinical laboratories. ysu.edu A gradient elution, where the mobile phase composition is changed over time, is often employed to ensure the effective separation of the polar this compound from other related compounds. mdpi.com Detection is commonly performed using a UV-Vis detector, set at a wavelength where the hydroxyphenyl chromophore exhibits maximum absorbance, or an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore. mdpi.comsigmaaldrich.com For resolving enantiomeric mixtures, chiral HPLC methods are indispensable. researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Typical Setting Purpose
Column Reversed-Phase C18, 5 µm, 250 x 4.6 mm Separation based on hydrophobicity.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile Provides protons for ionization and facilitates elution.
Gradient Linear gradient from 5% to 95% B over 20 min Ensures elution of compounds with varying polarities.
Flow Rate 1.0 mL/min Balances analysis time with separation efficiency.
Column Temp. 35 °C Ensures reproducible retention times.
Detector UV at 210 nm or 275 nm Detects the aromatic ring of the compound.

| Injection Vol. | 10 µL | Standard volume for analytical scale. |

For comprehensive metabolomic profiling, where a vast number of metabolites are analyzed simultaneously, Ultra-High Performance Liquid Chromatography (UHPLC) is the preferred platform. nih.govfrontlinegenomics.com UHPLC systems use columns with smaller particle sizes (<2 µm), which provides significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. frontlinegenomics.com This is crucial in metabolomics for separating the target analyte from a multitude of other endogenous compounds in biological samples like plasma or serum. thno.orgmdpi.com

A typical UHPLC method for a polar compound like this compound would employ a column designed for polar analyte retention, such as an HSS T3, coupled with a fast gradient elution. thno.orgnih.gov The enhanced separation power of UHPLC is particularly vital when coupled with mass spectrometry for large-scale, non-targeted metabolomics studies. nih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. frontiersin.org Since this compound is a polar, non-volatile amino acid derivative, its direct analysis by GC is not feasible. Therefore, a crucial derivatization step is required to convert it into a volatile and thermally stable analogue. nih.gov Common derivatization methods include silylation (e.g., with BSTFA) or esterification followed by acylation, which decreases the polarity and increases the volatility of the analyte. nih.gov

Once derivatized, the compound can be separated on a low-polarity capillary column, such as one coated with 5% phenyl polysiloxane (e.g., HP-5MS). frontiersin.org The temperature of the GC oven is programmed to ramp up, allowing for the separation of analytes based on their boiling points and interactions with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. nih.govnih.gov

Table 2: Hypothetical GC-MS Method Parameters for Derivatized this compound

Parameter Typical Setting Purpose
Derivatization Two-step: Methylation then Pentafluoropropionic amide To increase volatility and thermal stability. nih.gov
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film) Standard nonpolar column for general-purpose analysis.
Carrier Gas Helium at 1.0 mL/min Inert gas to carry analytes through the column.
Injector Temp. 280 °C Ensures rapid volatilization of the sample. nih.gov
Oven Program Start at 80°C, ramp to 300°C at 10°C/min Separates compounds based on boiling points.

| Detector | Mass Spectrometer (MS) | Provides mass information for identification and quantification. |

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass Spectrometry is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and specificity for both structural elucidation and quantitative analysis. researchgate.net

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying low-level analytes in complex biological matrices. mdpi.comresearchgate.net For this compound, an LC-MS/MS method would typically use an electrospray ionization (ESI) source, which is well-suited for polar molecules. nih.gov Analysis can be performed in either positive or negative ionization mode, monitoring for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. nih.gov

In tandem MS (MS/MS), the precursor ion is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. d-nb.info This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and sensitivity, allowing for quantification down to the ng/mL or even pg/mL level. d-nb.infonih.gov The development of such methods requires careful optimization of both chromatographic conditions and mass spectrometric parameters, including the selection of specific precursor-product ion transitions. nih.gov

Table 3: Predicted LC-MS/MS Parameters for this compound

Parameter Predicted Value Description
Molecular Formula C₁₁H₁₁NO₄ ---
Molecular Weight 221.21 g/mol ---
Ionization Mode ESI Positive/Negative Electrospray ionization is suitable for polar molecules.
Precursor Ion [M+H]⁺ m/z 222.07 Protonated molecule in positive mode.
Precursor Ion [M-H]⁻ m/z 220.06 Deprotonated molecule in negative mode.

| Hypothetical Product Ions | e.g., m/z 107.05, m/z 84.04 | Fragments corresponding to the hydroxyphenyl group and the pyroglutamate (B8496135) ring, respectively. |

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). frontiersin.org This capability is crucial for confirming the elemental composition of an unknown compound or for identifying metabolites in non-targeted studies. frontiersin.orgcdc.gov For this compound, HRMS can unequivocally confirm its molecular formula (C₁₁H₁₁NO₄) by measuring its monoisotopic mass with high precision. biorxiv.org This level of accuracy helps to distinguish the analyte from other compounds that may have the same nominal mass but a different elemental composition, greatly increasing the confidence in its identification. cdc.gov

Table 4: Elemental Composition and Exact Mass of this compound

Attribute Value
Molecular Formula C₁₁H₁₁NO₄
Monoisotopic Mass (Calculated) 221.06881 u

| Required Mass Accuracy (Typical) | < 5 ppm |

Spectroscopic Methods for Molecular Fingerprinting

Spectroscopic techniques are indispensable in the field of analytical chemistry for elucidating the structure and properties of molecules. By analyzing the interaction of electromagnetic radiation with a substance, these methods provide a unique "fingerprint" of the compound. For a molecule such as this compound, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for detailed structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about molecular structure and atom connectivity by exciting the nuclei of atoms with radiofrequency radiation. utdallas.edu It is particularly valuable for determining the three-dimensional structure of molecules in solution, including their conformation (the spatial arrangement of atoms that can be interconverted by rotation about single bonds) and configuration (the fixed spatial arrangement of atoms).

For complex organic molecules, advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, are employed to probe spatial relationships between atoms. NOE experiments detect the transfer of nuclear spin polarization from one nucleus to another through space, which is highly dependent on the distance between them (typically within 5 Å). This allows for the determination of the relative stereochemistry of stereocenters. google.com In the context of substituted prolinate structures, for instance, NOE 1H NMR experiments can be used to assign the absolute configuration of stereocenters by observing the relative proximity of specific protons. google.com

The analysis of NMR spectra can reveal the presence of different conformers or rotamers in solution. copernicus.org If the rotation around a bond is hindered, separate signals may be observed for each conformer, a condition known as slow exchange on the NMR timescale. Conversely, if the rotation is rapid, a single, population-weighted average signal is observed. copernicus.org By combining experimental NMR data with computational modeling, such as a NAMFIS (NMR analysis of molecular flexibility in solution) approach, a best-fit model of the population-weighted conformers can be generated. copernicus.org This integrated approach is crucial for understanding the dynamic behavior and the predominant shapes a molecule like this compound adopts in solution, which can be critical for its interactions and function.

Table 1: Key ¹H-NMR Signals for Conformational Analysis of Substituted Prolinates

Proton TypeTypical Chemical Shift (ppm)Information Provided
Aromatic Protons (Hydroxyphenyl group)6.5 - 8.0Substitution pattern on the phenyl ring.
Alpha-Proton (on the pyrrolidone ring)~4.0 - 5.0Stereochemistry and local electronic environment.
Protons on the Pyrrolidone Ring2.0 - 3.5Ring conformation and substituent effects.
Phenolic Hydroxyl Proton4.0 - 12.0 (variable)Hydrogen bonding and solvent exchange.
Amide N-H Proton7.5 - 8.5Hydrogen bonding and peptide bond conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edu It works by irradiating a sample with infrared light and measuring which wavelengths are absorbed. vscht.cz Specific bonds within a molecule vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a molecular fingerprint. specac.com

For this compound, IR spectroscopy can confirm the presence of its key functional groups: the phenolic hydroxyl (-OH) group, the aromatic ring (C=C), the amide carbonyl (C=O) within the lactam ring, the ester carbonyl (C=O), and the C-O and C-N bonds.

The phenolic O-H stretch typically appears as a broad, strong band. The C=O stretch of the ester and the amide will result in strong, sharp absorptions in the carbonyl region of the spectrum, though their exact positions can differ slightly. specac.comlibretexts.org The aromatic ring will show characteristic C=C stretching absorptions as well as C-H stretching and bending vibrations. libretexts.org The presence of a secondary amide in the five-membered lactam ring is confirmed by the N-H stretching and bending vibrations. utdallas.edu By analyzing the specific wavenumbers of these absorption bands, a detailed picture of the molecule's functional makeup can be established.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)Intensity
Phenolic O-HStretch3200 - 3600Strong, Broad
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium
Amide N-HStretch3100 - 3500Medium, Broad
Ester C=OStretch1735 - 1750Strong, Sharp
Amide C=O (Lactam)Stretch1680 - 1700Strong, Sharp
Aromatic C=CStretch1400 - 1600Medium to Weak
C-O (Ester & Phenol)Stretch1000 - 1300Strong
C-N (Amide)Stretch1200 - 1350Medium

Biological Functions and Mechanistic Insights into 4 Hydroxyphenyl 5 Oxoprolinate

Metabolic Intersections with 5-Oxoproline and the Gamma-Glutamyl Cycle

The gamma-glutamyl cycle is a crucial pathway for glutathione (B108866) synthesis and amino acid transport. A key metabolite in this cycle is 5-oxoproline (also known as pyroglutamic acid). taylorandfrancis.comnih.govwikipedia.org This cycle is responsible for the breakdown and re-synthesis of glutathione, a major antioxidant in the body. taylorandfrancis.comtoxicologia.org.ar

Enzymatic Conversion and Regulation by 5-Oxoprolinase

Within the gamma-glutamyl cycle, the enzyme 5-oxoprolinase plays a critical role. It catalyzes the conversion of 5-oxo-L-proline to L-glutamate, a reaction that requires the energy from ATP hydrolysis. researchgate.net This step is essential for salvaging the glutamate moiety from 5-oxoproline, allowing it to be reused for glutathione synthesis. The activity of 5-oxoprolinase is vital for maintaining the flow of the gamma-glutamyl cycle and preventing the accumulation of 5-oxoproline. taylorandfrancis.com Genetic deficiencies in 5-oxoprolinase can lead to a condition known as 5-oxoprolinuria, characterized by high levels of 5-oxoproline in the urine and blood, which can cause metabolic acidosis. nih.gov

Interplay with Glutathione Biosynthesis and Turnover

5-Oxoproline is an intermediate in the degradation of glutathione. researchgate.net The gamma-glutamyl cycle effectively recycles the amino acid components of glutathione. When an amino acid is transported into a cell, glutathione is broken down, eventually forming 5-oxoproline. This 5-oxoproline is then converted back to glutamate, which can be used to synthesize new glutathione. researchgate.net Disruptions in this cycle, such as those caused by deficiencies in glutathione synthetase or 5-oxoprolinase, can lead to an overproduction and accumulation of 5-oxoproline. taylorandfrancis.comnih.gov Certain conditions, like chronic acetaminophen use, can also deplete glutathione stores and lead to an acquired form of 5-oxoprolinemia. toxicologia.org.arnih.gov

Modulation of Cellular Metabolism and Biochemical Pathways

While no specific data exists for 4-Hydroxyphenyl 5-oxoprolinate, the accumulation of its core structure, 5-oxoproline, is known to have significant metabolic consequences.

Impact on Amino Acid Homeostasis and Fluxes

The gamma-glutamyl cycle is intricately linked to amino acid transport. Therefore, any disruption in this cycle can affect the cellular balance of amino acids. The accumulation of 5-oxoproline, for instance, is indicative of a dysregulated gamma-glutamyl cycle, which could indirectly impact the transport and availability of various amino acids within cells. However, direct studies on how 5-oxoproline itself modulates amino acid fluxes are not detailed in the provided context.

Role as a Potential Pharmacophoric Motif

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. While derivatives of 5-oxopyrrolidine have been investigated for various biological activities, including anticancer and antimicrobial properties, there is no specific information available to suggest that this compound has been studied as a pharmacophoric motif. mdpi.com The synthesis and biological evaluation of various derivatives of related compounds like 4-hydroxyphenylglycine and N-hydroxyphenyl acrylamides have been explored for different therapeutic targets, but a direct connection to this compound is not established. nih.govnih.gov

Exploration of the γ-Lactam Core in Biologically Active Compounds

The γ-lactam ring, a five-membered cyclic amide also known as a pyrrolidin-2-one, is a foundational structural motif found in a vast number of biologically active compounds, both of natural and synthetic origin. This scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in molecules that exhibit a wide spectrum of biological activities. The inherent chemical properties of the γ-lactam core, including its conformational rigidity and ability to participate in hydrogen bonding, make it an ideal framework for the development of new therapeutic agents.

The biological significance of the γ-lactam moiety is demonstrated by its presence in compounds with diverse pharmacological effects, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. The functionalization of the γ-lactam ring allows for the synthesis of derivatives with tailored biological activities, highlighting its versatility and importance in drug discovery.

Table 1: Examples of Biologically Active Compounds Containing a γ-Lactam Core

Compound Class/Name Biological Activity Source
Penicillins Antibacterial Natural (Fungus)
Piracetam Nootropic Synthetic
Doxapram Respiratory Stimulant Synthetic
Oteromycin Endothelin Receptor Antagonist Natural (Fungus)
Pyrrocidines Antibiotic Natural (Fungus)
STAT3 Inhibitors Anticancer Synthetic

Design and Evaluation of Peptide Analogs Incorporating 5-Oxoproline Structures

5-Oxoproline, also known as pyroglutamic acid (pGlu), is a cyclic derivative of glutamic acid. Its incorporation into peptide structures is a key strategy in the design of peptide analogs with enhanced stability and specific biological functions. The formation of an N-terminal pyroglutamyl residue can occur spontaneously from glutamine or enzymatically, resulting in a peptide that is resistant to degradation by many standard aminopeptidases. ebi.ac.uk This inherent stability is a desirable trait in therapeutic peptide design.

The cyclized nature of 5-oxoproline introduces conformational constraints on the peptide backbone. This rigidity is exploited by medicinal chemists to develop peptide mimics with specific, locked conformations that can lead to higher binding affinity and selectivity for biological targets such as G-protein coupled receptors. The evaluation of these analogs involves assessing their binding to target receptors and their functional activity as agonists or antagonists. This approach has been successfully used to develop potent agonists for melanocortin receptors by creating conformationally restricted dipeptide mimics. biorxiv.org

Table 2: Design Considerations for 5-Oxoproline Peptide Analogs

Design Strategy Rationale Desired Outcome Example Application
N-terminal Modification Increase resistance to aminopeptidases Enhanced in vivo half-life Luteinizing hormone-releasing hormone (LH-RH) analogs
Conformational Constraint Lock the peptide into a bioactive conformation Improved receptor affinity and selectivity Melanocortin receptor agonists biorxiv.org
Transition-State Mimicry Inhibit specific peptidases Modulate peptide metabolism Inhibition of pyroglutamyl-peptide hydrolase uomus.edu.iq

Enzymatic Interactions and Substrate Specificity

Investigation of UDP-Glucuronosyltransferase (UGT) Interactions with Related Structures

The 4-hydroxyphenyl moiety of the compound is a classic substrate for phase II metabolic enzymes, particularly UDP-glucuronosyltransferases (UGTs). UGTs are a superfamily of enzymes that catalyze the glucuronidation of a wide variety of compounds, including drugs, xenobiotics, and endogenous substances. This process involves the transfer of glucuronic acid from a cofactor to a substrate, which significantly increases the water solubility of the compound, facilitating its excretion. jove.combiorxiv.org

Phenolic compounds are major substrates for UGT enzymes, with the hydroxyl group serving as the site of conjugation. ebi.ac.uk The substrate specificity of UGTs can be both broad and overlapping, with several isoforms capable of metabolizing a single substrate. Key isoforms involved in the glucuronidation of phenolics include UGT1A1, UGT1A9, and UGT2B7. iitb.ac.in The efficiency and regioselectivity of glucuronidation depend on the specific UGT isoform and the chemical structure of the phenolic substrate. The presence of an aromatic hydroxyl group on structures related to this compound makes them prime candidates for UGT-mediated metabolism.

Table 3: UGT Isoforms and Their Interactions with Phenolic Substrates

UGT Isoform Typical Substrates Cellular Location Significance
UGT1A1 Bilirubin, simple phenols, flavonoids Endoplasmic Reticulum Major hepatic isoform, crucial for detoxification researchgate.net
UGT1A9 Mycophenolic acid, propofol, flavonoids Endoplasmic Reticulum Highly expressed in liver and kidney, metabolizes many drugs
UGT2B7 Morphine, bile acids, catechol-estrogens Endoplasmic Reticulum Metabolizes a wide range of drugs and endogenous compounds nih.gov

Stereoselective Enzymatic Processing of this compound

Enzymatic reactions are characterized by a high degree of stereoselectivity, meaning they preferentially act on one stereoisomer of a substrate. The 5-oxoproline (pyroglutamic acid) component of this compound exists as two enantiomers: L-pyroglutamic acid and D-pyroglutamic acid. Biological systems almost exclusively produce and utilize the L-enantiomer. nih.gov

An enzyme central to the metabolism of this moiety is Pyroglutamyl aminopeptidase I (PAP-I), a cysteine protease that specifically removes L-pyroglutamate residues from the N-terminus of peptides and proteins. ebi.ac.uknih.gov The substrate recognition by PAP-I is highly specific for the L-pGlu moiety; even minor alterations to the pyroglutamate (B8496135) ring can significantly reduce or eliminate the enzyme's ability to cleave the adjacent peptide bond. frontiersin.org This high degree of specificity strongly suggests that any enzymatic processing of this compound involving the 5-oxoproline ring would be stereoselective, with a clear preference for the L-isomer. Another key enzyme, 5-oxoprolinase, which hydrolyzes 5-oxoproline to glutamate in an ATP-dependent reaction, also acts specifically on the L-enantiomer. nih.gov

Table 4: Enzymes Involved in the Metabolism of 5-Oxoproline

Enzyme EC Number Reaction Catalyzed Stereospecificity
Pyroglutamyl-Peptidase I 3.4.19.3 Hydrolysis of N-terminal L-pyroglutamyl residues Highly specific for L-pyroglutamate nih.govfrontiersin.org
5-Oxoprolinase 3.5.2.9 ATP-dependent hydrolysis of 5-oxo-L-proline to L-glutamate Specific for L-5-oxoproline nih.gov
γ-Glutamyl Cyclotransferase 2.3.2.4 Forms 5-oxoproline from γ-glutamyl amino acids Acts on L-γ-glutamyl amino acids

Interactions with the Microbiota and Microbial Metabolism

Bacterial Conjugation Mechanisms Involving Related Amines

The gut microbiota possesses a vast and diverse metabolic capacity that can significantly impact the fate of dietary and xenobiotic compounds. While "conjugation" in mammalian metabolism typically refers to phase II reactions like glucuronidation and sulfation, bacteria employ their own set of metabolic transformations. jove.comnih.gov For aromatic amines, which are structurally related to the amine-containing components of potential metabolites, the gut microbiota can perform a variety of reactions.

Bacterial degradation of monocyclic aromatic amines is a well-studied process, often involving oxidative deamination as an initial step, which releases ammonia either before or after the cleavage of the aromatic ring. nih.gov Furthermore, gut microbes can perform conjugation-like reactions. For instance, the human fecal microbiota can metabolize heterocyclic aromatic amines through conjugation with reuterin, a microbial metabolite, followed by further transformations like reduction and hydroxylation. nih.gov Bacteria in the gut can also metabolize amino acids, including glutamate, and can produce various aromatic amines through the action of decarboxylases. Some bacteria also contain 5-oxoprolinases, enabling them to metabolize the pyroglutamate moiety. These metabolic activities indicate that the gut microbiota could significantly alter the structure and biological activity of this compound.

Table 5: Examples of Microbial Metabolic Reactions on Aromatic Compounds

Reaction Type Description Substrate Example Microbial Source
Deamination Removal of an amino group Aniline Delftia acidovorans nih.gov
Decarboxylation Removal of a carboxyl group from an amino acid Phenylalanine, Tryptophan Enterococcus faecalis, Ruminococcus gnavus
Hydrolysis Cleavage of a bond by adding water 5-Oxo-L-proline Bacillus subtilis, Escherichia coli
Reuterin Conjugation Addition of microbially-derived reuterin Heterocyclic Aromatic Amines Human Fecal Microbiota nih.gov
Ring Cleavage Opening of the aromatic ring structure Catechol Pseudomonas putida

Metabolomic Shifts Induced by Microbial Activity

Microbial activity in the gut can significantly alter the metabolic landscape, and it is plausible that this compound would be subject to such transformations. The metabolic fate of this compound is likely to involve the cleavage of the ester or amide bond, releasing 4-hydroxyphenol and 5-oxoproline, which then enter distinct microbial metabolic pathways.

The metabolism of polyphenols by gut microbiota, which often contain 4-hydroxyphenyl structures, involves a series of enzymatic reactions that result in various metabolites. These biotransformations can lead to the production of simpler phenolic compounds. For instance, bacterial catabolism of flavonoids can yield metabolites such as 3-(4-hydroxyphenyl)propionic acid and 4-hydroxyphenylacetic acid tandfonline.com. This suggests that the 4-hydroxyphenyl portion of this compound could be similarly metabolized, contributing to the pool of phenolic acids in the gut.

5-Oxoproline, a cyclic lactam of glutamic acid, is also subject to microbial metabolism. Certain prokaryotes are equipped with the enzyme 5-oxoprolinase, which hydrolyzes 5-oxoproline to glutamate nih.govnih.gov. This conversion can have significant implications for the host's amino acid pool and neurotransmitter balance. The presence and activity of these bacteria can therefore modulate the levels of 5-oxoproline.

Metabolomic studies have linked alterations in the gut microbiota to changes in the levels of pyroglutamic acid in various conditions. For example, in patients with type 1 diabetes, increased levels of L-pyroglutamic acid in fecal samples have been observed and correlated with changes in the gut microbiome metwarebio.com. Similarly, elevated serum levels of pyroglutamic acid have been identified in individuals with ulcerative colitis and post-stroke depression, suggesting a link between gut dysbiosis and this metabolite nih.govdovepress.com. However, it is noteworthy that one study on ulcerative colitis suggested that the intestinal flora in their patient samples did not metabolize pyroglutamic acid, indicating that its increased levels may be related to host metabolic enzyme activity rather than direct microbial production or degradation in that context nih.gov.

In the context of obesity and colorectal tumors, distinct metabolome signatures in the gut have been observed, with obese patients showing increased levels of pyroglutamic acid nih.gov. Furthermore, in Pacific abalone, specific intestinal microbes have been positively correlated with the levels of L-pyroglutamic acid, highlighting the direct influence of microbial composition on the abundance of this metabolite frontiersin.org.

The following tables summarize the key research findings regarding the microbial metabolism of the components of this compound and the observed metabolomic shifts.

Table 1: Microbial Metabolism of 4-Hydroxyphenyl Derivatives

Precursor MoietyMicrobial MetabolitesAssociated Microbial Genera
Flavonoids (containing 4-hydroxyphenyl)3-(4-hydroxyphenyl)propionic acidBacteroides, Clostridium
Flavonoids (containing 4-hydroxyphenyl)4-hydroxyphenylacetic acidEubacterium, Blautia, Eggerthella

Table 2: Observed Changes in Pyroglutamic Acid (5-Oxoproline) Levels Associated with Microbial Shifts

ConditionSample TypeChange in Pyroglutamic AcidAssociated Microbial Observations
Type 1 DiabetesFecalIncreasedCorrelation with altered gut microbial composition metwarebio.com
Ulcerative ColitisSerumIncreasedUpregulation potentially related to host enzymes rather than direct microbial metabolism in this study nih.gov
Post-Stroke DepressionPlasmaIncreasedAssociated with gut microbial dysregulation dovepress.com
Obesity with Colorectal TumorsMucosalIncreasedPart of a distinct metabolome signature in obese patients nih.gov
Pacific Abalone (Feed Efficiency)IntestinalCorrelated with specific microbesPositive correlation with uncultured beta proteobacterium and Lautropia frontiersin.org

Preclinical in Vitro and Non Human in Vivo Research on 4 Hydroxyphenyl 5 Oxoprolinate

Cellular Models for Mechanistic Delineation

Investigation in Mammalian Cell Lines (e.g., HT-29 cells) for Metabolic Perturbations

No studies were found that investigated the metabolic perturbations of 4-Hydroxyphenyl 5-oxoprolinate in HT-29 cells or any other mammalian cell line.

Studies in Microfluidic Systems for Cellular Response and Metabolic Activity

There is no available research on the use of microfluidic systems to assess the cellular response or metabolic activity related to this compound.

Enzyme Kinetic Studies in Recombinant Systems

No data from enzyme kinetic studies using recombinant systems to characterize the interaction with this compound could be located.

Animal Models for Systemic Biological Assessment (Non-Human)

Pharmacokinetic and Metabolomic Profiling in Rodent Models

No pharmacokinetic or metabolomic profiles of this compound in any rodent models have been published.

Computational and Theoretical Investigations of 4 Hydroxyphenyl 5 Oxoprolinate

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to understand the three-dimensional structure and dynamic behavior of molecules. For 4-Hydroxyphenyl 5-oxoprolinate, such studies would be invaluable in elucidating its potential biological function.

Conformational Analysis and Stereochemical Prediction

A thorough conformational analysis of this compound would involve identifying the molecule's most stable three-dimensional arrangements. This is crucial as the biological activity of a molecule is often dictated by its specific conformation. Theoretical methods like molecular mechanics and quantum mechanics would be employed to calculate the potential energy of different conformers, thus predicting the most likely shapes the molecule adopts. However, no such specific conformational analysis or stereochemical prediction studies for this compound have been found in the reviewed literature.

Simulations of Ligand-Protein Interactions

Molecular dynamics simulations could predict how this compound might interact with biological targets such as proteins. These simulations would model the dynamic process of the ligand binding to a protein's active site, providing insights into the stability of the complex and the key interacting amino acid residues. This information is fundamental for understanding its mechanism of action and for potential drug design. At present, there are no published studies detailing such ligand-protein interaction simulations for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for a class of compounds including this compound, it would be possible to predict its activity and to design new, more potent analogues. This requires a dataset of structurally similar compounds with known activities, which does not appear to be available for this specific molecule, as no QSAR studies focusing on this compound derivatives have been identified.

In Silico Metabolomic Reconstruction and Pathway Analysis

In silico metabolomics tools can predict the metabolic fate of a compound within an organism. Such an analysis for this compound would involve using software to predict its potential metabolites and the metabolic pathways it might enter. This is essential for understanding its bioavailability, duration of action, and potential for generating active or toxic byproducts. Currently, there is no published research on the in silico metabolomic reconstruction and pathway analysis of this compound.

Quantum Chemical Calculations for Reactivity and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. For this compound, these calculations could determine properties like the distribution of electric charge, the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential. These properties are fundamental to understanding its chemical reactivity and how it might interact with other molecules. A search of the scientific literature did not reveal any studies that have performed and published quantum chemical calculations for this compound.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Targets and Signaling Pathways

A primary objective would be to identify the molecular targets with which 4-Hydroxyphenyl 5-oxoprolinate interacts. The 4-hydroxyphenyl group is a common feature in molecules that interact with a variety of receptors and enzymes. nih.gov Therefore, initial screening efforts could focus on targets associated with similar chemical structures.

Future research should employ a multi-pronged approach to uncover these interactions. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels could provide initial "hits." Subsequently, more focused investigations using techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) would be necessary to validate these initial findings and characterize the binding kinetics.

Once a target is validated, downstream signaling pathway analysis will be crucial. Techniques like Western blotting, reporter gene assays, and phosphorylation-specific antibody arrays can be used to determine if the compound acts as an agonist, antagonist, or modulator of a specific pathway. For instance, investigating its effect on major signaling cascades like the MAPK/ERK, PI3K/Akt, or NF-κB pathways would be a logical starting point. nih.gov

Development of Advanced Bioanalytical Strategies for Trace Analysis

To study the pharmacokinetics and pharmacodynamics of this compound in biological systems, sensitive and specific bioanalytical methods are required. The development of such methods for trace analysis in complex matrices like plasma, urine, and tissue homogenates is a critical step.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. researchgate.net Future work would involve optimizing chromatographic conditions (e.g., column chemistry, mobile phase composition) and mass spectrometric parameters (e.g., ionization source, collision energy) to achieve the lowest possible limits of detection (LOD) and quantification (LOQ). researchgate.net

Moreover, the development of immunoassays, such as enzyme-linked immunosorbent assay (ELISA), could offer a high-throughput alternative for routine quantification, although this would first require the generation of specific antibodies against the compound.

Integration of Multi-Omics Data for Systems-Level Understanding

A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound. nih.gov This multi-omics strategy can reveal not only the primary target but also the broader network of pathways affected by the compound. nih.gov

For example, treating a relevant cell line with the compound and subsequently performing RNA-sequencing (transcriptomics) and mass spectrometry-based proteomics would identify changes in gene and protein expression. nih.gov Concurrently, metabolomic analysis could reveal alterations in cellular metabolism, identifying perturbed pathways. nih.govammes.org Integrating these datasets can help in constructing a comprehensive model of the compound's mechanism of action and identifying potential off-target effects. ed.ac.ukbiorxiv.org

Table 1: Potential Multi-Omics Approaches for this compound Research

Omics DisciplineTechnologyPotential Insights
Transcriptomics RNA-SequencingIdentification of differentially expressed genes and affected signaling pathways.
Proteomics Mass Spectrometry (e.g., SWATH-MS)Quantification of protein expression changes and post-translational modifications.
Metabolomics LC-MS, GC-MS, NMRCharacterization of alterations in cellular metabolic profiles and pathways. peerj.com
Genomics CRISPR ScreeningIdentification of genes that mediate sensitivity or resistance to the compound.

This table is interactive. Click on the headers to sort.

Exploration in Chemical Probe Development for Cellular Processes

High-quality chemical probes are invaluable tools for dissecting protein function and validating new drug targets in a cellular context. nih.gov If this compound is found to have a specific and potent interaction with a novel biological target, it could serve as a scaffold for the development of a chemical probe. nih.gov

The key characteristics of a good chemical probe include high potency, selectivity for its target, and demonstrated engagement with the target in cells. nih.gov Future chemical synthesis efforts could focus on modifying the structure of this compound to improve these properties. For instance, analogues could be synthesized to establish a clear structure-activity relationship (SAR). nih.gov Furthermore, "clickable" versions of the compound, incorporating bioorthogonal handles like alkynes or azides, could be developed to facilitate target identification and visualization in cells.

Potential as a Biomarker in Research Models

Should the levels of endogenous this compound be found to correlate with a specific physiological or pathological state in research models, it could have potential as a biomarker. The first step in this line of inquiry would be to develop the aforementioned sensitive bioanalytical methods to detect and quantify the compound in biological fluids and tissues from animal models of disease.

If a correlation is established, further studies would be needed to determine its specificity and sensitivity as a biomarker. This would involve measuring its levels across different disease models and in response to various stimuli. Ultimately, the goal would be to assess whether changes in the concentration of this compound can serve as a reliable indicator of disease presence, progression, or response to therapy in a research setting.

Q & A

Q. What are the validated analytical methods for detecting 4-Hydroxyphenyl 5-oxoprolinate in biological samples?

Gas chromatography-mass spectrometry (GC-MS) is a robust method for identifying and quantifying this compound in metabolomic studies. For instance, ROC analysis demonstrated high diagnostic accuracy (AUC > 0.9) when using 5-oxoprolinate derivatives as biomarkers in urinary metabolomics for HPV infections . Methodological steps include:

  • Sample preparation via protein precipitation and derivatization.
  • Column selection (e.g., DB-5MS capillary column) and ionization parameters optimization.
  • Validation using receiver operating characteristic (ROC) curves to assess sensitivity and specificity.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Protective measures include:

  • Respiratory protection : Use NIOSH-approved respirators for prolonged exposure, especially in powdered form .
  • Glove selection : Impermeable gloves (e.g., nitrile) with tested penetration resistance, though specific material recommendations require manufacturer data due to limited testing .
  • Eye protection : Tightly sealed goggles to prevent ocular exposure .

Q. How can researchers optimize the synthesis of this compound derivatives?

Key steps involve:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance yield in cyclization reactions.
  • Reaction monitoring : Employ TLC or HPLC to track intermediate formation (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating stereoisomers.

Advanced Research Questions

Q. How do structural modifications of this compound influence its binding affinity to therapeutic targets like α-glucosidase or PPAR-γ?

Molecular docking studies (e.g., using AutoDock Vina) reveal:

  • The 4-hydroxyphenyl group forms hydrogen bonds with catalytic residues (e.g., Asp349 in α-glucosidase), while the 5-oxoprolinate moiety enhances hydrophobic interactions .
  • Modifications (e.g., methyl ester substitution) alter binding energy (ΔG). For example, Methyl 5-oxoprolinate showed a ΔG of -8.2 kcal/mol against PPAR-γ vs. -7.5 kcal/mol for the parent compound .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Strategies include:

  • Meta-analysis : Pool data from independent studies (e.g., HPV biomarker AUC values vs. antidiabetic activity) to identify confounding variables like sample pH or storage conditions .
  • Dose-response validation : Replicate experiments across multiple cell lines (e.g., HepG2 vs. Caco-2) to assess consistency in IC₅₀ values.
  • Structural confirmation : Use X-ray crystallography or NMR to verify compound purity, as impurities (e.g., 4-Hydroxydiphenylamine) may skew results .

Q. What computational methods are effective for predicting the metabolic stability of this compound?

Combine:

  • DFT calculations : Assess electron density maps to identify reactive sites (e.g., hydroxyl groups prone to glucuronidation) .
  • ADME modeling : Apply SwissADME to predict bioavailability, highlighting Lipinski’s rule violations (e.g., molecular weight > 500 g/mol) .
  • MD simulations : Analyze solvation free energy to estimate half-life in physiological buffers.

Q. How can researchers design experiments to validate the role of this compound in oxidative stress pathways?

A validated workflow includes:

  • In vitro assays : Measure ROS levels in H₂O₂-treated HepG2 cells using DCFH-DA fluorescence, with/without this compound pre-treatment.
  • Western blotting : Quantify Nrf2 and HO-1 expression to link antioxidant activity to Keap1-Nrf2 pathway modulation.
  • Negative controls : Use known antioxidants (e.g., ascorbic acid) to benchmark results .

Methodological Considerations

  • Data reproducibility : Include raw chromatograms and docking parameters in supplementary materials to enable independent validation .
  • Ethical compliance : For human studies, detail participant selection criteria (e.g., HPV+ vs. HPV- cohorts) and IRB approval protocols .
  • Literature rigor : Cross-reference findings with RIFM safety assessments or PubChem data, avoiding non-peer-reviewed sources like BenchChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.